molecular formula C18H38Cl2N2O4 B137970 Suberyldicholine dichloride CAS No. 100930-12-9

Suberyldicholine dichloride

Cat. No. B137970
M. Wt: 417.4 g/mol
InChI Key: MGNXGLROGDRCGJ-UHFFFAOYSA-L
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Description

Suberyldicholine dichloride is a chemical compound with the empirical formula C18H38Cl2N2O4 and a molecular weight of 417.41 .


Physical And Chemical Properties Analysis

Suberyldicholine dichloride has a melting point of 197-199 °C . Other physical and chemical properties such as solubility, density, and refractive index are not provided in the search results .

Scientific Research Applications

1. Interaction with Nicotinic Acetylcholine Receptors

Suberyldicholine dichloride, a bisquaternary compound, is known for its potent agonistic action on nicotinic acetylcholine receptors. Studies have shown its unique binding properties due to its ability to cross-link two binding sites within high-affinity agonist binding domains of the receptor. Mutations in key residues, such as tryptophan 86 in the alpha subunit of the receptor, have highlighted its role in the recognition of suberyldicholine and other bisquaternary ligands (Kapur et al., 2006).

2. Chain Length Dependence in Ligand-Receptor Interactions

Further research on bischoline esters, including suberyldicholine, has revealed a clear chain length dependence in their interactions with the Torpedo nicotinic acetylcholine receptor. Shorter chain molecules exhibit lower affinity compared to longer ligands like suberyldicholine. This study suggests that bisquaternary ligands can interact with multiple binding sites on the receptor, depending on the conformational state of the receptor (Carter et al., 2007).

3. Effects on Neuronal Ion Channels

In neurons isolated from Planorbarius corneus, suberyldicholine's effects on ionic mechanisms were investigated. It was observed that responses to suberyldicholine depend on chloride ions, with significant differences in reversal potentials in comparison to acetylcholine. This study highlights the specificity of suberyldicholine action on certain acetylcholine receptors responsible for chloride conductance in neuronal membranes (Ger et al., 2005).

4. Use in Tissue Engineering and Regenerative Medicine

Research involving guinea pig esophagus showed that suberyldicholine, an agonist of nicotinic receptors located on striated muscle, can induce contractile responses in esophageal segments. This finding paves the way for using suberyldicholine in in-vitro models for the assessment of engineered esophageal tissue, contributing significantly to tissue engineering and regenerative medicine (Ackbar et al., 2012).

5. Influence on Anesthetics and Agonist Affinity

A study on isoflurane, an anesthetic, revealed that it increases the apparent agonist affinity of the nicotinic acetylcholine receptor, mainly by reducing the agonist dissociation constant of the site responsible for channel opening. Suberyldicholine was used to investigate these effects, providing insights into the interaction between anesthetics and receptor agonists (Raines & Zachariah, 2000).

Future Directions

The future directions of Suberyldicholine dichloride are not specified in the search results. Future directions for a chemical compound could involve its potential applications in various fields such as medicine, materials science, or environmental science .

Relevant Papers The search results did not provide any specific papers related to Suberyldicholine dichloride . For a comprehensive understanding of this compound, it would be beneficial to conduct a more targeted literature search in scientific databases.

properties

IUPAC Name

trimethyl-[2-[8-oxo-8-[2-(trimethylazaniumyl)ethoxy]octanoyl]oxyethyl]azanium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38N2O4.2ClH/c1-19(2,3)13-15-23-17(21)11-9-7-8-10-12-18(22)24-16-14-20(4,5)6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNXGLROGDRCGJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCCCCCC(=O)OCC[N+](C)(C)C.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50601965
Record name 2,2'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]bis(N,N,N-trimethylethan-1-aminium) dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Suberyldicholine dichloride

CAS RN

100930-12-9
Record name 2,2'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]bis(N,N,N-trimethylethan-1-aminium) dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Suberyldicholine dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
HR Arias - Biochimica et Biophysica Acta (BBA)-Lipids and Lipid …, 1997 - Elsevier
This work deals with the localization of the high-affinity non-competitive quinacrine binding site on the muscle-type nicotinic acetylcholine receptor (AChR). Specifically, quantitative …
Number of citations: 26 www.sciencedirect.com
VE Gmiro, NB Brovtsyna, SE Serdyuk… - Russian Journal of …, 2002 - Springer
… suberyldicholine dichloride. The dissociation constant (Kd) was determined according to the shift of curves in the coordinates logarithm of concentration–suberyldicholine dichloride …
Number of citations: 4 link.springer.com
SMJ Dunn, MA Raftery - Biochemistry, 1997 - ACS Publications
Examination of the kinetics of dissociation of [ 3 H]acetylcholine and [ 3 H]suberyldicholine from the membrane-bound acetylcholine receptor from Torpedo californica has revealed …
Number of citations: 33 pubs.acs.org
M Verbitsky, CV Rothlin, E Katz, AB Elgoyhen - Neuropharmacology, 2000 - Elsevier
… ACh chloride, carbamylcholine chloride (carbachol), choline chloride, (−)-cytisine and suberyldicholine dichloride were bought from Sigma Chemical Co. (St. Louis, MO). …
Number of citations: 191 www.sciencedirect.com
HR Arias, EA McCardy, MP Blanton - Molecular Pharmacology, 2001 - ASPET
Although the dissociative anesthetic dizocilpine [(+)-MK-801] inhibits nicotinic acetylcholine receptor (AChR) function in a noncompetitive manner, the location of the dizocilpine binding …
Number of citations: 20 molpharm.aspetjournals.org
C Erostegui, CH Norris, RP Bobbin - Hearing research, 1994 - Elsevier
Acetylcholine (ACh) is the major neurotransmitter released from the efferent fibers in the cochlea onto the outer hair cells (OHCs). The type of ACh receptor on OHCs and the events …
Number of citations: 145 www.sciencedirect.com
F Gumilar, HR Arias, G Spitzmaul, C Bouzat - Neuropharmacology, 2003 - Elsevier
In addition to their well known actions on monoamine reuptake, tricyclic antidepressants have been shown to modulate ligand-gated ion channels (LGICs). Since the muscle nicotinic …
Number of citations: 78 www.sciencedirect.com
MP McCarthy, RM Stroud - Biochemistry, 1989 - ACS Publications
… purchased from ICN Pharmaceuticals, hexamethonium and carbamylcholine were purchased from Sigma, suberyldicholine dichloride was purchased from Aldrich, and ŋMubocurarine …
Number of citations: 51 pubs.acs.org
HR Arias, D Feuerbach, P Bhumireddy… - The international journal …, 2010 - Elsevier
Functional and structural approaches were used to examine the inhibitory mechanisms and binding site location for fluoxetine and paroxetine, two serotonin selective reuptake inhibitors…
Number of citations: 35 www.sciencedirect.com
HR Arias, D Feuerbach, KM Targowska-Duda… - Neurochemistry …, 2010 - Elsevier
… Carbamylcholine chloride (CCh), suberyldicholine dichloride, and polyethylenimine were purchased from Sigma Chemical Co. (St. Louis, MO, USA). …
Number of citations: 10 www.sciencedirect.com

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